3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione
Overview
Description
3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione (MPQ) is a synthetic compound that has shown potential in scientific research. It belongs to the class of pyrroloquinazolines, which have been studied for their diverse biological activities. MPQ has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers.
Scientific Research Applications
Synthesis and Structural Elucidation
Synthesis Variations : The reaction of anthranilamides with levulinic acids has led to the synthesis of derivatives of 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione. Different methods and conditions yield varying structures, highlighting the compound's versatile synthetic potential (Yamato & Takeuchi, 1982).
Green Synthesis Approaches : A more environmentally friendly method for synthesizing this compound involves using ionic liquids as catalysts. This approach emphasizes mild reaction conditions and high yields, marking an advancement in sustainable chemical synthesis (Lu et al., 2014).
Mechanochemical Synthesis : The compound has also been synthesized through mechanochemical activation, offering a time-efficient and green alternative to traditional methods. This method utilizes heterogeneous catalysts and renewable sources, catering to the growing demand for sustainable chemical processes (Kolcsár & Szőllősi, 2022).
Applications in Drug Discovery
Library Synthesis for Drug Discovery : The compound's derivatives have been synthesized using SnCl(2).2H(2)O systems, showcasing its potential for library synthesis in drug discovery. This indicates its utility in creating diverse molecular structures for pharmacological screening (Wang et al., 2010).
Metal-Free Synthesis for N-Heterocycles : A novel metal-free approach for synthesizing carbonyl-containing N-heterocycles, including derivatives of this compound, has been developed. This process features broad substrate compatibility and is suitable for large-scale synthesis and drug molecule transformations (Govindan et al., 2022).
properties
IUPAC Name |
3a-methyl-4-phenyl-2,3-dihydropyrrolo[1,2-a]quinazoline-1,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-18-12-11-16(21)20(18)15-10-6-5-9-14(15)17(22)19(18)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAXPSUDSSRLSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)N1C3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3a-Methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.